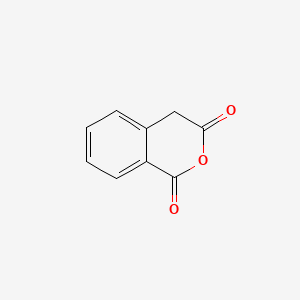

Homophthalic anhydride

概述

描述

Homophthalic anhydride, also known as 1H-2-Benzopyran-1,3(4H)-dione, is an organic compound with the molecular formula C₉H₆O₃. It is a cyclic anhydride derived from homophthalic acid and is known for its reactivity and versatility in organic synthesis. The compound is characterized by its white crystalline appearance and is used in various chemical reactions and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Homophthalic anhydride can be synthesized from homophthalic acid. One common method involves the dehydration of homophthalic acid using acetic anhydride. The reaction is typically carried out under reflux conditions for about two hours. The resulting mixture is then cooled, and the solid this compound is collected by filtration .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of indene using potassium dichromate and sulfuric acid. The process includes several steps such as the addition of indene to a warm solution of potassium dichromate and sulfuric acid, followed by cooling and crystallization to obtain homophthalic acid. The acid is then converted to its anhydride form by heating with acetic anhydride .

化学反应分析

Types of Reactions: Homophthalic anhydride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form homophthalic acid.

Reduction: Reduction reactions can convert it back to its corresponding alcohol or aldehyde forms.

Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Potassium dichromate and sulfuric acid are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products:

Oxidation: Homophthalic acid.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Pharmaceutical Development

Homophthalic anhydride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its utility is particularly noted in the development of anti-inflammatory and analgesic drugs.

- Case Study : A recent study highlighted the cyclodehydration of aryl-substituted homophthalic acids to yield homophthalic anhydrides, which were subsequently used in the Castagnoli–Cushman reaction. This process produced 4-aryl-substituted tetrahydroisoquinolonic acids with high diastereoselectivity and good yields, demonstrating potential for medicinal applications .

Polymer Chemistry

In polymer chemistry, this compound is utilized to modify polymer structures, enhancing properties such as thermal stability and mechanical strength. This makes it valuable in producing high-performance materials.

- Application Example : The incorporation of this compound into polymer matrices has been shown to improve their thermal resistance, making them suitable for applications in aerospace and automotive industries .

Analytical Chemistry

This compound is employed as a reagent in analytical methods, aiding in the detection and quantification of specific biomolecules. This application is crucial for research in biochemistry.

- Analytical Method : Its role as a reagent allows for the selective derivatization of amino acids and other biomolecules, facilitating their analysis through chromatographic techniques .

Agricultural Chemicals

The compound finds applications in formulating agrochemicals, contributing to the development of effective herbicides and pesticides that enhance crop yield.

- Research Insight : Studies indicate that derivatives of this compound can improve the efficacy of certain herbicides, leading to better weed control while minimizing environmental impact .

Cosmetic Formulations

This compound is also incorporated into cosmetic products for its potential skin-conditioning properties, enhancing the overall quality and efficacy of skincare formulations.

- Product Development : Its use in formulations has been linked to improved moisture retention and skin barrier function, making it a valuable ingredient in high-end skincare products .

Data Table: Summary of Applications

作用机制

The mechanism of action of homophthalic anhydride involves its reactivity towards nucleophiles. The carbonyl carbon in the anhydride is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of tetrahedral intermediates, which can then undergo various transformations depending on the reaction conditions. The compound’s reactivity is influenced by its ability to form stable intermediates and transition states during these reactions .

相似化合物的比较

- Phthalic anhydride

- Succinic anhydride

- Maleic anhydride

- Glutaric anhydride

Homophthalic anhydride stands out due to its unique reactivity and versatility in forming various heterocyclic compounds, making it a valuable reagent in organic synthesis.

生物活性

Homophthalic anhydride (HPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and its utility in organic synthesis. This article provides a comprehensive overview of the biological activities associated with HPA, including its mechanisms of action, applications in drug development, and recent research findings.

This compound is derived from homophthalic acid and is characterized by its reactivity as an anhydride. It is commonly used in the Castagnoli–Cushman reaction, which facilitates the synthesis of tetrahydroisoquinolones (THIQs), a class of compounds with notable pharmacological properties. The synthesis typically involves the cyclodehydration of homophthalic acids, yielding HPA, which can then react with imines to produce various biologically active compounds .

Biological Activities

HPA exhibits a range of biological activities, making it a valuable scaffold in medicinal chemistry. Below are some key areas where HPA has shown potential:

- Antimicrobial Activity : HPA derivatives have been investigated for their ability to inhibit bacterial growth. Some studies report that certain aryl-substituted HPA compounds display significant antibacterial effects against various strains .

- Antiparasitic Properties : Research indicates that HPA can act as a trypanocidal agent, showing effectiveness against Trypanosoma species, which are responsible for diseases such as Chagas disease .

- Apoptosis Regulation : Certain HPA derivatives have been identified as apoptosis regulators, potentially offering therapeutic avenues for cancer treatment by promoting programmed cell death in malignant cells .

- Neuroprotective Effects : Compounds derived from HPA have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. The mechanism often involves modulation of oxidative stress and inflammatory pathways .

The biological activity of HPA can be attributed to several mechanisms:

- Reactivity with Nucleophiles : As an anhydride, HPA readily reacts with nucleophiles such as amines and alcohols, leading to the formation of various bioactive derivatives. This reactivity is crucial for its role in the Castagnoli–Cushman reaction, where it forms THIQs through iminolysis followed by cyclization .

- Formation of Reactive Intermediates : HPA can dimerize under basic conditions to form chiral bis(lactones), which may contribute to its biological activity through further reactions with biological macromolecules .

Case Studies

Several studies illustrate the biological potential of HPA:

- Synthesis and Evaluation of THIQ Derivatives :

- Antiparasitic Activity Assessment :

- Neuroprotective Studies :

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing homophthalic anhydride and its derivatives?

this compound exhibits halochromism, fluorescence, and self-destruction under basic conditions, making UV-Vis spectroscopy and fluorescence spectroscopy critical for tracking tautomerization and ring-opening reactions . Density Functional Theory (DFT) calculations are essential to interpret spectral data and model keto-enol tautomerism . For derivatives like isoquinolones or spiroheterocycles, X-ray crystallography and dynamic NMR are employed to resolve conformational ambiguities .

Q. What synthetic methodologies are commonly used to functionalize this compound?

this compound reacts with imines, aldehydes, and amines in multicomponent reactions (e.g., Castagnoli-Cushman reaction) to form dihydroisoquinolones or lactams. A typical protocol involves refluxing this compound with amines and aldehydes in polar aprotic solvents (e.g., DMF) at 150°C, achieving yields up to 83.8% in optimized conditions . For DNA-conjugated applications, condensation with on-DNA aldehydes and amines proceeds under mild aqueous conditions .

Q. How do reaction conditions influence the reactivity of this compound?

Basicity and nucleophilicity of reagents dictate reaction pathways. Strong bases (e.g., NaOH) promote ring-opening and keto-enol tautomerism, while weakly basic conditions favor cycloadditions . Temperature also modulates stereoselectivity: reactions at –20°C to 30°C with sulfinyl dienophiles yield regioselective [4+2] cycloadducts . Polymerization risks arise with highly reactive anhydrides (e.g., cyano succinic anhydride) under basic conditions, necessitating careful optimization .

Q. What are the primary applications of this compound in heterocyclic synthesis?

It is pivotal in synthesizing spiroheterocycles (e.g., spiro[isoquinoline-3,4'-piperidine]) via reactions with ketimines or heterocyclic ketones . Its use in Tamura cycloadditions with alkylidene oxindoles produces spirooxindoles with >90% enantiomeric excess under squaramide catalysis .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity in this compound-imine reactions?

Diastereoselectivity in N-sulfonyl imine reactions arises from a Mannich-like mechanism, where the enol form of this compound attacks the imine. Stereochemical control is achieved via chiral aldehydes or tert-butyl squaramide catalysts, yielding δ-lactams with 65–95% diastereomeric excess . Temperature gradients (e.g., –30°C vs. 30°C) alter transition-state energetics, flipping stereochemistry at specific centers .

Q. How do computational studies enhance the understanding of this compound reactivity?

DFT calculations reveal that keto-enol tautomerization and ring-opening are thermodynamically driven by solvent polarity and base strength . For spiroheterocycles, ab initio modeling predicts preferred conformers, validated by X-ray crystallography . Mechanistic studies of the Castagnoli-Cushman reaction (CCR) use infrared spectroscopy to track reversible amide-acid intermediates and imine trapping .

Q. What strategies improve yields in multicomponent reactions involving this compound?

Optimizing stoichiometry (e.g., 1:1:1 ratio of anhydride, amine, aldehyde) and using non-nucleophilic bases (e.g., K₂CO₃) minimizes side reactions . Catalytic asymmetric CCR variants employ chiral phosphoric acids or squaramides to achieve enantioselectivity >90% . Post-cyclization decarboxylation, observed in glutaconic anhydride derivatives, is absent in homophthalic systems, simplifying product isolation .

Q. How does this compound compare to other cyclic anhydrides in reactivity?

this compound is more enolizable than phthalic or succinic anhydrides, enabling unique reactivity in Mannich-like pathways . Unlike maleic anhydride, it does not undergo retro-Diels-Alder decomposition, making it stable in high-temperature CCR conditions . However, its lower electrophilicity compared to cyano succinic anhydride limits polymerization risks .

Q. What unresolved challenges exist in this compound-based methodologies?

Key gaps include:

- Limited scope for asymmetric catalysis with aliphatic imines .

- Mechanistic ambiguities in post-cyclization decarboxylation pathways .

- Scalability constraints due to sensitivity of DNA-conjugated systems . Proposed solutions include developing bifunctional catalysts and microfluidic reaction platforms .

属性

IUPAC Name |

4H-isochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHSBAVQPIRVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220569 | |

| Record name | Homophthalic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-59-3 | |

| Record name | Homophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homophthalic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isochromandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isochromandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homophthalic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoglutaric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOPHTHALIC ACID ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ8M2RM8MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。